N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

Drug-likeness Lead optimization Physicochemical profiling

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2097915-33-6) is a synthetic small-molecule benzofuran-2-carboxamide derivative incorporating a 6-cyclopropylpyridin-3-ylmethyl substituent on the amide nitrogen. Its molecular formula is C18H16N2O2, with a monoisotopic mass of 292.12 Da.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 2097915-33-6
Cat. No. B2985545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
CAS2097915-33-6
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H16N2O2/c21-18(17-9-14-3-1-2-4-16(14)22-17)20-11-12-5-8-15(19-10-12)13-6-7-13/h1-5,8-10,13H,6-7,11H2,(H,20,21)
InChIKeyHFRSZWJDBSXRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2097915-33-6) Baseline Overview for Procurement Decisions


N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2097915-33-6) is a synthetic small-molecule benzofuran-2-carboxamide derivative incorporating a 6-cyclopropylpyridin-3-ylmethyl substituent on the amide nitrogen. Its molecular formula is C18H16N2O2, with a monoisotopic mass of 292.12 Da . Patent disclosures place the compound within the structural class of heterocyclic derivatives claimed to possess platelet-derived growth factor (PDGF) receptor kinase inhibitory activity , and related benzofuran carboxamides are described as phosphodiesterase (PDE) inhibitors in separate filings . The compound is currently offered as a research-chemical building block by multiple vendors; however, peer-reviewed biological data specific to this exact molecule remain absent from the open literature as of the search date.

Why Generic Substitution Fails: Structural Differentiation of N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide


The benzofuran-2-carboxamide scaffold is present in numerous bioactive molecules, yet the specific N-[(6-cyclopropylpyridin-3-yl)methyl] appendage is not common among commercially available or clinically studied analogs. The cyclopropyl group on the pyridine ring introduces a combination of steric constraint and metabolic stability that is absent in simple alkyl- or halo-substituted analogs. Patent filings indicate that within the PDGF receptor kinase inhibitor series, even minor alterations to the pyridine substituent can markedly affect inhibitory potency and selectivity . Consequently, generic replacement with an unsubstituted pyridinylmethyl or a differently substituted benzofuran carboxamide would not be expected to replicate the same binding interactions, making this specific substitution pattern a critical determinant of biological activity. The absence of published head-to-head comparisons underscores the need for end-users to verify performance in their specific assay systems before substituting with an in-class analog.

Quantitative Differentiation Evidence for N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2097915-33-6)


Molecular Property Differentiation vs. Closely Related Benzofuran-2-Carboxamide Analogs

While direct biological data are unavailable for the target compound, its computed physicochemical properties can be benchmarked against structurally related benzofuran-2-carboxamide ligands that have reported activity. The target compound possesses a molecular weight of 292.12 Da, one hydrogen-bond donor, three hydrogen-bond acceptors, four rotatable bonds, and a calculated XLogP3 of approximately 2.8 . These values fall well within the rule-of-five space but differ notably from compounds such as prucalopride (MW 367.8, 2 donors, 5 acceptors) or vilazodone (MW 441.5, 2 donors, 5 acceptors) . The lower molecular weight and reduced polar surface area (estimated ~59 Ų) of the target compound suggest superior passive permeability relative to larger benzofuran amides, although this inference requires experimental validation.

Drug-likeness Lead optimization Physicochemical profiling

PDGF Receptor Kinase Inhibitory Activity – Class-Level Benchmarking

The closest patent disclosure (US2023/0101484) describes a series of heterocyclic derivatives, including compounds containing the benzofuran-2-carboxamide core, as PDGF receptor kinase inhibitors . Within that series, compound potency varied substantially with modification of the pyridine substituent; for example, certain examples exhibited IC50 values in the nanomolar range against PDGFRα and PDGFRβ, whereas closely related regioisomers were >10-fold less active . The target compound carries the specific (6-cyclopropylpyridin-3-yl)methyl group that is structurally congruent with the more potent examples in the series, but no direct IC50 data are reported for this exact molecule. By contrast, the well-known PDGFR inhibitor imatinib (IC50 ~38 nM for PDGFRα) is structurally unrelated, highlighting that benzofuran carboxamides operate via a distinct chemotype.

Kinase inhibition PDGF receptor Pulmonary hypertension

Cyclopropyl Group Contribution to Metabolic Stability – Cross-Study Analogy

The presence of a cyclopropyl substituent on the pyridine ring is a well-recognized strategy for improving metabolic stability. A broad medicinal-chemistry analysis has shown that replacing a methyl group with a cyclopropyl ring can reduce intrinsic clearance (CLint) in human liver microsomes by an average of 2- to 5-fold across multiple chemotypes . While no direct microsomal stability data exist for the target compound, the cyclopropyl group is expected to confer greater resistance to CYP-mediated oxidation compared to a 6-methyl or unsubstituted pyridine analog. This inference is supported by the observation that lead optimization programs frequently prioritize cyclopropyl-pyridine motifs when attempting to extend in vivo half-life .

Metabolic stability CYP inhibition Pharmacokinetics

Best Research and Industrial Application Scenarios for N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide


PDGF Receptor Kinase Inhibitor Probe Development

Based on patent series data indicating that benzofuran-2-carboxamide derivatives bearing a cyclopropylpyridinylmethyl group are active against PDGFRα/β , this compound is best suited as a starting probe for PDGFR-mediated signaling studies in vascular smooth muscle or pulmonary hypertension models. Users should perform in vitro kinase profiling to confirm target engagement.

Fragment-Based Lead Optimization

With a molecular weight of 292 Da and high ligand efficiency potential, the compound can serve as a fragment-like core for systematic structure-activity relationship (SAR) exploration. The cyclopropyl group provides a metabolic stability advantage (2- to 5-fold reduced CLint vs. methyl analogs) , making it an attractive scaffold for hit-to-lead campaigns.

Negative Control or Selectivity Profiling in Kinase Panels

Given that regioisomeric analogs within the patent series exhibit >10-fold differences in potency , this compound may be employed as a selectivity control in kinase inhibitor screening panels. Laboratories can use it to assess whether observed antiproliferative effects arise specifically from PDGFR inhibition or from off-target interactions with other kinases such as KIT or FLT3.

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.